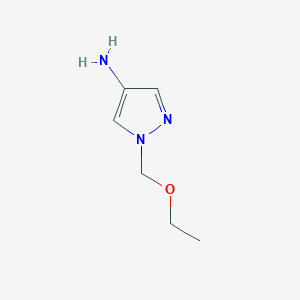

1-(ethoxymethyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-10-5-9-4-6(7)3-8-9/h3-4H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDMKDPEKVDTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292258 | |

| Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-32-6 | |

| Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyrazole Heterocycles in Chemical Research

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have long been a cornerstone of heterocyclic chemistry. wisdomlib.orgresearchgate.net Their unique electronic properties and versatile reactivity make them crucial building blocks in the synthesis of a wide array of organic molecules. numberanalytics.com The pyrazole (B372694) ring is an aromatic system, a feature that contributes to its stability and influences its chemical behavior. researchgate.net

The significance of pyrazoles extends across various scientific disciplines, most notably in medicinal chemistry and materials science. numberanalytics.com In the pharmaceutical realm, pyrazole derivatives have been incorporated into numerous drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.comorientjchem.org The ability of the pyrazole scaffold to act as a pharmacophore, the essential part of a molecule responsible for its biological activity, has cemented its importance in drug design and development. numberanalytics.comnih.gov Furthermore, in materials science, pyrazole-based compounds are explored for applications such as the creation of luminescent materials and conducting polymers. numberanalytics.com The ongoing exploration of new synthetic methodologies for pyrazole derivatives continues to expand their potential applications in various industrial and academic research settings. numberanalytics.com

The Pivotal Role of Aminopyrazole Scaffolds in Synthesis and Ligand Design

Within the broader class of pyrazoles, aminopyrazoles—pyrazoles bearing a free amino group—represent a particularly valuable subclass of compounds. nih.gov The presence of the amino group provides a reactive handle for further chemical modifications, making aminopyrazoles key intermediates in the synthesis of more complex molecules. cymitquimica.com This versatility has established them as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov

The position of the amino group on the pyrazole (B372694) ring (3, 4, or 5) significantly influences the compound's properties and its potential applications. nih.gov 4-aminopyrazoles, such as the parent compound of the titular molecule, are of particular interest as they serve as versatile building blocks for creating a diverse range of derivatives. cymitquimica.com These scaffolds are instrumental in the design of ligands for various biological targets, including protein kinases, which are crucial enzymes in cellular signaling pathways. researchgate.netacs.org The ability of the aminopyrazole core to mimic adenine, a key component of ATP, allows it to bind to the ATP-binding site of kinases, leading to their inhibition. nih.gov This has led to the development of several kinase inhibitors with potential applications in cancer therapy. nih.govresearchgate.net

Structural Nuances: the 1 Ethoxymethyl Moiety and the 4 Amino Functional Group

The specific structure of 1-(ethoxymethyl)-1H-pyrazol-4-amine is characterized by two key features that dictate its chemical personality: the ethoxymethyl group at the 1-position of the pyrazole (B372694) ring and the amino group at the 4-position.

The 1-(ethoxymethyl) moiety is a protecting group for the pyrazole nitrogen. This group is introduced to prevent unwanted reactions at this position during multi-step syntheses. The ethoxymethyl group can be readily introduced and subsequently removed under specific conditions, allowing for selective functionalization of other parts of the molecule. This strategic use of protecting groups is a fundamental concept in modern organic synthesis.

The 4-amino functional group is the primary site of reactivity for this molecule. cymitquimica.com The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to participate in a wide range of chemical reactions. These include N-alkylation, N-acylation, and the formation of Schiff bases, among others. This reactivity allows for the facile introduction of diverse substituents at the 4-position, leading to the generation of large libraries of derivatives for screening in various applications.

Charting the Course: Research Trajectories for 1 Ethoxymethyl 1h Pyrazol 4 Amine and Its Derivatives

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is a critical step in the synthesis of this compound. Key strategies include cyclocondensation reactions, methods for achieving regioselectivity, and transition metal-catalyzed approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Biselectrophilic Precursors

The most common and well-established method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-biselectrophilic precursor. This approach offers a versatile and straightforward route to a wide range of pyrazole derivatives. The reaction typically involves the condensation of a hydrazine with a compound containing two electrophilic centers separated by a carbon atom, such as a β-diketone, β-ketoester, or an α,β-unsaturated ketone or aldehyde.

A key precursor for the synthesis of 4-aminopyrazoles is (Z)-3-amino-2-cyano-N'-hydroxypropanimidamide, which can be reacted with various reagents to yield the desired pyrazole core. For instance, treatment of this precursor with acetic anhydride (B1165640) can lead to the formation of a 4-amino-1H-pyrazole derivative.

| Precursor | Reagent | Product |

| (Z)-3-amino-2-cyano-N'-hydroxypropanimidamide | Acetic Anhydride | 4-amino-1H-pyrazole derivative |

| Hydrazine | β-diketone | Substituted Pyrazole |

| Hydrazine | β-ketoester | Substituted Pyrazolone |

| Hydrazine | α,β-unsaturated ketone | Substituted Pyrazoline |

Regioselective Synthesis of 4-Aminopyrazoles

Achieving the desired regiochemistry is crucial when synthesizing substituted pyrazoles, particularly 4-aminopyrazoles. The reaction of unsymmetrical 1,3-biselectrophiles with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the 1,3-biselectrophile, as well as the reaction conditions.

For the synthesis of 4-aminopyrazoles, a common strategy involves the use of a 1,3-dicarbonyl compound or its equivalent that already contains a nitrogen-containing functional group at the C2 position, which will become the 4-position of the pyrazole ring. For example, the cyclization of α-aminomethylenedioxy-β-ketoesters with hydrazines can provide a direct route to 4-aminopyrazole derivatives.

Another approach involves the use of 3-aminocrotononitrile (B73559) as a starting material. This can be reacted with a hydrazine to form a 4-aminopyrazole directly. The regioselectivity in these reactions is often controlled by the steric and electronic properties of the reactants.

Transition Metal-Catalyzed Approaches to Pyrazole Ring Formation

In recent years, transition metal-catalyzed methods have emerged as powerful tools for the synthesis of pyrazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional cyclocondensation reactions.

One notable example is the palladium-catalyzed annulation of terminal alkynes with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles. While this specific example does not directly yield a 4-aminopyrazole, it highlights the potential of transition metal catalysis in pyrazole synthesis. Modifications of this approach, such as using appropriately substituted alkynes or hydrazines, could potentially be adapted for the synthesis of 4-aminopyrazole derivatives.

Another strategy involves the use of copper-catalyzed multicomponent reactions. For instance, a one-pot synthesis of polysubstituted pyrazoles can be achieved through a copper-catalyzed reaction of a terminal alkyne, a sulfonyl azide, and an active methylene (B1212753) compound. This method allows for the rapid construction of complex pyrazole structures.

Installation of the 1-(ethoxymethyl) Group

Once the 4-amino-1H-pyrazole core is synthesized, the next key step is the introduction of the ethoxymethyl group at the N1 position of the pyrazole ring.

N-Alkylation and Protecting Group Strategies at the Pyrazole Nitrogen

The introduction of the ethoxymethyl group is typically achieved through N-alkylation of the 4-amino-1H-pyrazole with an ethoxymethylating agent. A common reagent used for this purpose is ethoxymethyl chloride (EOM-Cl). The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrazole nitrogen and facilitate the nucleophilic attack on the electrophilic carbon of ethoxymethyl chloride.

The choice of base and solvent is critical to ensure selective N1-alkylation over N2-alkylation. In many cases, a mixture of N1 and N2 isomers is obtained, requiring purification by chromatography. The regioselectivity of the alkylation can be influenced by the steric hindrance around the nitrogen atoms of the pyrazole ring.

The ethoxymethyl group can also be considered a protecting group for the pyrazole nitrogen. It is stable under a variety of reaction conditions but can be removed if necessary. This dual role as both a functional group and a protecting group adds to its utility in multistep synthetic sequences.

| Pyrazole Substrate | Alkylating Agent | Base | Product |

| 4-amino-1H-pyrazole | Ethoxymethyl chloride | Sodium Hydride | 1-(ethoxymethyl)-4-amino-1H-pyrazole |

| 4-nitro-1H-pyrazole | Ethoxymethyl chloride | Potassium Carbonate | 1-(ethoxymethyl)-4-nitro-1H-pyrazole |

Exploration of Alternative Ethoxymethyl-Related Protecting Groups and Linkers

While the ethoxymethyl group is commonly used, other related alkoxymethyl groups can also be employed as protecting groups or linkers. These alternatives can offer different properties in terms of stability, ease of introduction, and cleavage conditions.

These alternative linkers can be particularly useful when a different cleavage condition is required. For instance, the BOM group can be removed by hydrogenolysis, which is a mild method that is often compatible with a wide range of other functional groups.

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

| Ethoxymethyl | EOM | Ethoxymethyl chloride | Acidic hydrolysis |

| Methoxymethyl | MOM | Methoxymethyl chloride | Acidic hydrolysis |

| Benzyloxymethyl | BOM | Benzyloxymethyl chloride | Hydrogenolysis |

Introduction of the 4-Amino Functionality

The introduction of an amino group at the 4-position of the pyrazole ring is a critical transformation in the synthesis of compounds like this compound. This functionality is often key to the molecule's desired properties and applications. mdpi.com Generally, this is achieved either by direct amination of a pre-formed pyrazole ring or, more commonly, by the chemical reduction of a nitrogen-containing precursor at the C4 position. researchgate.net

Direct Amination Methodologies

Direct C-H amination of pyrazoles is a desirable synthetic route due to its atom economy. However, it presents significant challenges. The pyrazole ring's electronic properties can influence the reactivity of the C-H bonds, and controlling regioselectivity to favor the 4-position over others can be difficult. ontosight.ai

Research into direct amination often involves transition-metal-catalyzed reactions, which can form N-substituted pyrazoles. thieme-connect.comnih.gov While much of the existing literature focuses on N-alkylation or N-arylation, the principles can be extended to C-N bond formation. thieme-connect.comnih.govacs.org For instance, a multicomponent, one-pot approach for synthesizing multi-substituted pyrazoles has been reported, which utilizes an electrophilic amination reagent. thieme-connect.com The success of such reactions often depends on the careful simultaneous addition of all reagents before heating. thieme-connect.com However, direct amination at a carbon atom of the pyrazole ring, especially for obtaining a primary amino group, remains a less common and more challenging approach compared to the reduction of precursors.

Reduction of Nitro, Azido (B1232118), or Other Nitrogen-Containing Precursors

A more established and widely used strategy for synthesizing 4-aminopyrazoles involves a two-step process: first, the introduction of a nitrogen-containing functional group (like nitro, azido, or nitroso) at the 4-position, followed by its reduction to the amine. researchgate.netarkat-usa.org

Reduction of 4-Nitropyrazoles: This is the most common route. researchgate.net The synthesis begins with a suitable pyrazole precursor, which is then nitrated at the 4-position. The resulting 4-nitropyrazole is subsequently reduced. A practical, two-step synthesis for 1-alkyl-4-aminopyrazoles involves the Mitsunobu reaction of commercially available 4-nitropyrazole with an alcohol, followed by catalytic hydrogenation to reduce the nitro group. researchgate.net For the target compound, this would involve reacting 4-nitropyrazole with an ethoxymethyl source, followed by reduction. Various reducing agents and conditions can be employed, including catalytic hydrogenation (e.g., using Pd/C, PtO₂) or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). nih.gov Electrochemical methods have also been explored; for example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine has been achieved using mediators like TiCl₃ at controlled temperatures. acs.org

Reduction of 4-Azidopyrazoles: An alternative to the nitro group is the azido group. The synthesis involves converting a 4-halopyrazole or another suitable precursor to a 4-azidopyrazole, which is then reduced. The reduction of the azido group to a primary amine is typically clean and high-yielding, often accomplished through catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). preprints.org For instance, thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid surprisingly led to the reduction of the azido group to an amino group. preprints.org

Reduction of 4-Nitrosopyrazoles: The 4-nitroso group can also serve as a precursor to the 4-amino group. 4-Nitrosopyrazoles can be synthesized and subsequently reduced to afford 4-aminopyrazoles. researchgate.netpleiades.online

| Precursor Group | Typical Reducing Agents/Methods | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Catalytic Hydrogenation (H₂/Pd/C, PtO₂), SnCl₂, Na₂S₂O₄, Electrochemical Reduction | Readily available starting materials (4-nitropyrazoles). Well-established procedures. | Nitration step can sometimes lack regioselectivity or require harsh conditions. | researchgate.netresearchgate.netacs.org |

| Azido (-N₃) | Catalytic Hydrogenation (H₂/Pd/C), Triphenylphosphine (Staudinger Reaction) | Clean reduction with high yields. Azide is a versatile functional group. | Azide precursors can be thermally unstable or explosive. | preprints.org |

| Nitroso (-NO) | Various reducing agents. | Provides an alternative pathway. | Less common than the nitro reduction route. | researchgate.netpleiades.online |

Green Chemistry and Sustainable Synthetic Approaches

The synthesis of pyrazole derivatives is increasingly influenced by the principles of green chemistry, which aim to develop environmentally friendly and efficient processes. nih.govingentaconnect.com This includes the use of catalyst-free reaction conditions, selection of benign solvents, and energy-efficient techniques like microwave or ultrasound irradiation. rsc.org

Catalyst-Free Reactions

Developing synthetic methods that proceed without a catalyst is a key goal in green chemistry, as it simplifies purification, reduces waste, and avoids the use of potentially toxic or expensive metals. rsc.org Several catalyst-free approaches for synthesizing pyrazole derivatives have been reported.

For example, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a catalyst-free reaction of benzylidene malononitriles and phenylhydrazine (B124118) in an aqueous medium at room temperature, yielding excellent results. tandfonline.com Another approach involves the solventless condensation of a diketone and a hydrazine at room temperature, sometimes with a catalytic amount of acid, but grinding methods can also facilitate solvent-free reactions. rsc.orgresearchgate.net These methods are distinguished by their operational simplicity, rapid reaction times, and often high yields without the need for column chromatography. rsc.org

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of pyrazoles often use organic solvents like ethanol (B145695), toluene, or acetonitrile. tandfonline.com Green chemistry promotes the use of environmentally benign solvents or solvent-free conditions. rsc.orgtandfonline.com

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. thieme-connect.com The synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in water, demonstrating the feasibility of aqueous media for pyrazole synthesis. nih.gov Comparing different solvents for the synthesis of 5-aminopyrazole-4-carbonitriles revealed that pure water gave the highest yield, with the product precipitating directly from the reaction mixture. tandfonline.com

Fluorinated Alcohols: In some cases, specialized solvents can dramatically improve reaction outcomes. For the synthesis of N-methylpyrazoles from nonsymmetrical 1,3-diketones, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol significantly improved the regioselectivity of the reaction. acs.org HFIP, in particular, led to the almost exclusive formation of one regioisomer. acs.org

Solvent-Free Conditions: Eliminating the solvent entirely is another powerful green chemistry strategy. tandfonline.com Solvent-free reactions can lead to faster reaction rates, reduced energy usage, and easier product separation. tandfonline.com The synthesis of pyrazole derivatives has been achieved under solvent-free conditions by grinding the reactants together, sometimes in the presence of a recoverable ionic salt like tetrabutylammonium (B224687) bromide (TBAB) to act as a polar reaction medium. researchgate.nettandfonline.com

| Solvent System | Description | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Water | Used as the primary reaction medium. | Non-toxic, non-flammable, abundant, inexpensive. Can enhance reactivity and selectivity. | Synthesis of 5-aminopyrazole-4-carbonitriles. | tandfonline.comthieme-connect.com |

| Fluorinated Alcohols (TFE, HFIP) | Used to control the regioselectivity of the reaction. | Significantly improves regioselectivity in pyrazole formation from unsymmetrical precursors. | Condensation of methylhydrazine with 1,3-diketones. | acs.org |

| Solvent-Free | Reactants are mixed directly, often by grinding, without a solvent. | Reduced waste, faster reactions, lower energy consumption, easier workup. | Condensation of diketones and hydrazines; synthesis in the presence of an ionic salt (TBAB). | rsc.orgtandfonline.com |

| Water-Ethanol Mixtures | A mixed aqueous-organic system. | Eco-friendly solvent combination that can improve solubility of reactants while remaining green. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. | rsc.org |

Reactions Involving the 4-Amino Group

The 4-amino group of this compound is a primary aromatic amine, and as such, it undergoes a variety of characteristic reactions, including acylation, sulfonylation, diazotization, and condensation with carbonyl compounds. These reactions provide a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, readily reacting with acylating and sulfonylating agents.

Acylation: The reaction of this compound with acyl halides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, leads to the formation of the corresponding N-acyl derivatives. For instance, treatment with chloroacetyl chloride introduces a reactive handle for further functionalization. mdpi.com This reaction proceeds through a nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields sulfonamides, a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.netproquest.com The sulfonylation of related 4-amino-1H-pyrazoles has been shown to produce compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and 3-methoxymethyl-5-phenyl-4-tosylamino-1H-pyrazole. researchgate.netproquest.com

Table 1: Examples of Acylation and Sulfonylation Reactions of Aminopyrazoles

| Starting Material | Reagent | Product | Reference |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |

| 4-amino-1H-pyrazoles | p-toluenesulfonyl chloride | 4-tosylamino-1H-pyrazole derivatives | researchgate.netproquest.com |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, then thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations. researchgate.netresearchgate.netorganic-chemistry.org

Diazotization: The reaction is typically carried out by treating the aminopyrazole with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt, 1-(ethoxymethyl)-1H-pyrazol-4-diazonium chloride, is generally unstable and is used immediately in the next step.

Subsequent Transformations: The pyrazole diazonium salt can undergo several useful reactions:

Azo Coupling: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. researchgate.net These compounds have applications as dyes and pigments.

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts.

Reduction: The diazonium group can be reduced to a hydrogen atom, effectively removing the amino group from the ring.

Table 2: Diazotization and Coupling Reactions of Aminopyrazoles

| Starting Material | Reaction | Reagent(s) | Product Type | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Diazotization and Azo Coupling | NaNO₂, HCl, then activated methylene compounds | Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives | researchgate.net |

| 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-amine | Diazotization and Azo Coupling | NaNO₂, HCl, then phenols/naphthols | 1H-3-methyl-4-ethoxycarbonyl-pyrazolyl-5-azo-phenols/naphthols | researchgate.net |

| Aromatic amines | Diazotization-Iodination | KI, NaNO₂, p-TsOH | Aromatic iodides | organic-chemistry.org |

Condensation Reactions with Aldehydes and Ketones

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orglibretexts.org

The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. youtube.com These imine derivatives can be valuable intermediates for the synthesis of more complex molecules, as the imine functionality can be subsequently reduced to a secondary amine or subjected to other transformations. The reactivity in these condensation reactions is influenced by the steric and electronic properties of both the aminopyrazole and the carbonyl compound.

Table 3: General Condensation Reactions of Primary Amines with Carbonyls

| Amine Type | Carbonyl Type | Product Type | Key Features | Reference |

| Primary Amine | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, water eliminated | youtube.comlibretexts.orglibretexts.org |

| Hydroxylamine | Aldehyde or Ketone | Oxime | Stable, often crystalline derivatives | libretexts.orglibretexts.org |

| Hydrazine | Aldehyde or Ketone | Hydrazone | Intermediate in Wolff-Kishner reduction | libretexts.orglibretexts.org |

Nucleophilic Substitution Reactions and Amidation

While the amino group itself is nucleophilic, it can also participate in reactions where it acts as a leaving group after suitable modification, or it can be involved in the formation of amides through reactions with carboxylic acid derivatives.

The amino group can be converted into a better leaving group, for example, through diazotization as discussed previously. Direct nucleophilic displacement of an unsubstituted amino group is generally not feasible.

Amidation: The formation of an amide bond is a common and important transformation. This compound can react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form the corresponding amides. This is a type of acylation reaction as discussed in section 3.1.1. Additionally, direct coupling with carboxylic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules. researchgate.net

Transformations of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. researchgate.net However, the presence of two nitrogen atoms in the ring deactivates it towards electrophilic substitution compared to benzene. The position of electrophilic attack is influenced by the directing effects of the substituents on the ring.

In this compound, the 4-amino group is a strong activating group and is ortho-, para-directing. The ethoxymethyl group at the N1 position is also an electron-donating group. Considering the positions on the pyrazole ring, the C5 position is the most likely site for electrophilic attack due to the directing effect of the 4-amino group. The C3 position would be the next most favorable site.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, respectively. These reactions may be less facile on the pyrazole ring compared to benzene.

The specific conditions required for these reactions would need to be optimized for this compound, taking into account the potential for side reactions involving the amino group.

Halogenation and Cross-Coupling Precursors

The introduction of a halogen atom onto the pyrazole ring of this compound is a critical step for its subsequent functionalization via cross-coupling reactions. The electron-rich nature of the pyrazole ring, further activated by the 4-amino group, facilitates electrophilic halogenation.

Halogenation of 4-aminopyrazoles typically occurs at the C5-position due to the directing effect of the amino group. Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be employed under mild conditions to introduce bromine, chlorine, or iodine, respectively. beilstein-archives.org The reaction is generally carried out in a suitable organic solvent, and the presence of the N-ethoxymethyl group is not expected to interfere with this transformation.

Once halogenated, the resulting halo-1-(ethoxymethyl)-1H-pyrazol-4-amine serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Table 1: Predicted Halogenation of this compound

| Halogenating Agent | Expected Product | Typical Conditions |

| N-Bromosuccinimide (NBS) | 5-Bromo-1-(ethoxymethyl)-1H-pyrazol-4-amine | CH₂Cl₂ or THF, room temperature |

| N-Chlorosuccinimide (NCS) | 5-Chloro-1-(ethoxymethyl)-1H-pyrazol-4-amine | CH₂Cl₂ or THF, room temperature |

| N-Iodosuccinimide (NIS) | 5-Iodo-1-(ethoxymethyl)-1H-pyrazol-4-amine | CH₂Cl₂ or THF, room temperature |

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. The halogenated this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an organic halide. While the starting material already contains an amino group, this reaction could be employed if the amino group is appropriately protected or if the halogenated pyrazole is coupled with a different amine.

Table 2: Predicted Cross-Coupling Reactions of Halogenated this compound Derivatives

| Cross-Coupling Reaction | Reactants | Catalyst/Ligand System (Typical) | Expected Product Class |

| Suzuki-Miyaura | 5-Bromo-1-(ethoxymethyl)-1H-pyrazol-4-amine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 5-Aryl-1-(ethoxymethyl)-1H-pyrazol-4-amines |

| Buchwald-Hartwig | 5-Bromo-1-(ethoxymethyl)-1H-pyrazol-4-amine, Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Dialkylamino)-1-(ethoxymethyl)-1H-pyrazol-4-amines |

Cycloaddition Reactions and Intramolecular Cyclizations

The pyrazole ring of this compound can participate in cycloaddition reactions, although its aromatic nature generally requires harsh conditions or specific activation to overcome the aromatic stabilization energy. However, the amino group can be a handle to introduce functionalities that can undergo intramolecular cyclizations.

For instance, the amino group can be acylated with a suitable partner containing a reactive site for cyclization. An example is the reaction with a β-ketoester, which can lead to the formation of a pyrazolo[3,4-b]pyridine scaffold, a common motif in medicinal chemistry. chim.it

While the pyrazole ring itself is a poor diene for Diels-Alder reactions, derivatization of the amino group can introduce dienic or dienophilic character to the molecule, enabling subsequent cycloaddition reactions. For example, conversion of the amino group to a diazonium salt could potentially lead to a reactive species for cycloadditions, though this might be accompanied by other reactions.

Intramolecular cyclization is a more common strategy for building fused ring systems based on the this compound core. By introducing a suitable chain on the amino group, cyclization onto the pyrazole ring or other parts of the molecule can be achieved.

Table 3: Predicted Cycloaddition and Intramolecular Cyclization Reactions

| Reaction Type | Reactants/Precursors | Conditions | Expected Product Type |

| Pyrazolo[3,4-b]pyridine formation | This compound, Diethyl 2-acetylmalonate | High temperature, acid or base catalysis | Substituted pyrazolo[3,4-b]pyridone |

| Intramolecular Cyclization | N-acylated derivative with a terminal alkyne | Metal catalyst (e.g., gold, copper) | Fused heterocyclic systems |

Reactivity of the 1-(ethoxymethyl) Substituent

The 1-(ethoxymethyl) group is primarily a protecting group for the pyrazole nitrogen. Its reactivity is mainly centered around its cleavage to deprotect the pyrazole NH and potential modifications of the ethoxy chain.

Cleavage and Removal Strategies for the Protecting Group

The ethoxymethyl (EOM) group is known to be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by elimination of formaldehyde (B43269) and ethanol to yield the deprotected pyrazole. The lability of the EOM group to acid allows for its selective removal in the presence of other acid-sensitive groups by careful choice of reaction conditions.

Common reagents for the cleavage of EOM and similar acetal-type protecting groups include mineral acids like hydrochloric acid or sulfuric acid in a protic solvent, or Lewis acids. The deprotection is typically carried out at room temperature or with gentle heating.

Table 4: Predicted Cleavage Conditions for the 1-(ethoxymethyl) Group

| Reagent | Solvent | Typical Conditions | Product |

| Hydrochloric Acid (HCl) | Methanol or Water | Room temperature to 50 °C | 1H-Pyrazol-4-amine |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature | 1H-Pyrazol-4-amine |

| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | -78 °C to room temperature | 1H-Pyrazol-4-amine |

Modifications and Functionalization of the Ethoxy Chain

While the primary role of the 1-(ethoxymethyl) group is protection, the ethoxy chain itself can be a site for further functionalization, although this is less common. The ether linkage is generally stable to many reaction conditions. However, under specific circumstances, modifications are possible.

For example, radical halogenation could potentially introduce a halogen atom on the ethyl group, which could then be displaced by a nucleophile. However, this approach might lack selectivity and could lead to a mixture of products.

A more controlled approach would involve the synthesis of analogs with pre-functionalized N-alkoxymethyl groups. For instance, using a halo-substituted alkoxymethyl chloride for the initial protection step would introduce a handle for further modifications.

Due to the general stability of the ethoxy chain under non-acidic conditions, its modification is not a common synthetic strategy. The focus usually remains on its role as a protecting group and its subsequent removal.

This compound as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the presence of multiple reactive sites within its structure. The 4-amino group serves as a potent nucleophile, while the pyrazole ring itself can participate in various cycloaddition and substitution reactions. The ethoxymethyl (EOM) group at the N1 position of the pyrazole ring plays a crucial role as a protecting group. This group is stable under a variety of reaction conditions, yet can be cleaved when necessary, allowing for further functionalization at the pyrazole nitrogen.

The presence of the EOM group also influences the regioselectivity of reactions involving the pyrazole ring, directing transformations to specific positions. This controlled reactivity is a key advantage in multi-step syntheses, where precise control over the introduction of functional groups is paramount. The compound's utility is further underscored by its application in multicomponent reactions, where its diverse reactivity can be harnessed to generate molecular complexity in a single step. mdpi.com

Design and Construction of Fused Heterocyclic Systems

A primary application of this compound lies in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active molecules. The compound serves as a key precursor for the construction of various bicyclic and polycyclic frameworks, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines and Related Annulated Systems

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities. The synthesis of these systems often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In this context, this compound can be reacted with various diketones, ketoesters, and other electrophilic partners to construct the pyrimidine (B1678525) ring onto the pyrazole core.

The general synthetic approach involves the reaction of the 4-amino group with a suitable dicarbonyl species, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The reaction conditions can be tailored to control the regioselectivity of the cyclization, leading to a variety of substituted derivatives. The ethoxymethyl group can be retained in the final product or removed at a later stage to allow for further diversification of the molecular scaffold.

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Substructure |

| β-Diketones | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |

| β-Ketoesters | Ethyl acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine |

| Malonates | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-diol |

Pyrazolo[3,4-b]pyridines and Structural Analogues

Pyrazolo[3,4-b]pyridines represent another important class of fused heterocycles with significant applications in medicinal chemistry. The synthesis of these compounds can be achieved through various strategies, with the Gould-Jacobs reaction being a prominent method. nih.gov This reaction involves the condensation of an aminopyrazole with a derivative of malonic acid, such as diethyl 2-(ethoxymethylidene)malonate, followed by thermal or acid-catalyzed cyclization to form the pyridine ring. nih.gov

In a typical sequence, the 4-amino group of this compound attacks the β-position of the malonate derivative, leading to the displacement of an ethoxy group and the formation of an enamine intermediate. Subsequent intramolecular cyclization via attack of a pyrazole ring nitrogen onto one of the ester groups, followed by elimination of ethanol, yields the pyrazolo[3,4-b]pyridin-4-one. This intermediate can then be further functionalized, for instance, by conversion of the 4-oxo group to a chloro substituent using reagents like phosphorus oxychloride, providing a handle for subsequent cross-coupling reactions. nih.gov

The reaction of 5-aminopyrazole derivatives with various dicarbonyl compounds is a well-established method for the synthesis of the pyrazolo[3,4-b]pyridine core. researchgate.net The regiochemical outcome of the cyclization can often be controlled by the nature of the substituents on the dicarbonyl partner.

Incorporation into Complex Molecular Architectures and Scaffolds

The versatility of this compound extends beyond the synthesis of simple fused systems to its incorporation into more complex and medicinally relevant molecular architectures. The pyrazole moiety itself is a recognized pharmacophore, and its strategic placement within a larger molecule can impart desirable biological properties.

For instance, the aminopyrazole core can serve as a linchpin in the assembly of intricate molecular scaffolds through multi-step synthetic sequences. The ability to selectively deprotect the N1 position by removing the ethoxymethyl group opens up avenues for late-stage functionalization, allowing for the introduction of diverse substituents and the fine-tuning of a molecule's properties. This strategy is particularly valuable in the lead optimization phase of drug discovery.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound has also spurred the development of novel synthetic methodologies. Researchers have explored its use in innovative cyclization reactions and multi-component strategies to access new heterocyclic frameworks.

One area of development is in the exploration of new annulation partners for the aminopyrazole. While classical methods rely on dicarbonyl compounds, ongoing research seeks to expand the scope of suitable electrophiles to include less conventional reagents, thereby providing access to novel and diverse molecular scaffolds. Furthermore, the development of catalytic and more environmentally benign conditions for these transformations is an active area of investigation.

The strategic use of the ethoxymethyl protecting group, which can be selectively removed under specific conditions, is central to some of these novel methodologies. This allows for sequential and site-selective reactions, enabling the construction of highly functionalized and complex target molecules that would be challenging to synthesize using traditional methods.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivities of atoms in a molecule. For 1-(ethoxymethyl)-1H-pyrazol-4-amine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the primary step in its structural confirmation.

Predicted ¹H and ¹³C NMR Data

While experimental data is absent, predicted chemical shifts can offer a hypothetical representation of the NMR spectra. Online prediction tools and spectroscopic databases can provide estimated values based on the compound's structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole (B372694) C3-H | ~7.5 | ~130 |

| Pyrazole C5-H | ~7.3 | ~125 |

| Pyrazole C4 | - | ~110 |

| -NH₂ | ~3.5 (broad) | - |

| -CH₂- (ethoxymethyl) | ~5.4 | ~80 |

| -O-CH₂- (ethoxymethyl) | ~3.6 | ~65 |

| -CH₃ (ethoxymethyl) | ~1.2 | ~15 |

Note: These are predicted values and may differ from experimental results. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would confirm the connection between the pyrazole ring protons and their respective carbons, as well as the protons of the ethoxymethyl group with their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for identifying longer-range connectivities (typically 2-3 bonds). Key correlations for this compound would include:

Correlations from the methylene (B1212753) protons of the ethoxymethyl group to the N1 of the pyrazole ring, confirming the point of attachment.

Correlations from the pyrazole protons (H3 and H5) to the C4 carbon, confirming the position of the amino group.

Correlations from the amino protons to the C4 and potentially C3 and C5 carbons of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. For this compound, NOESY could show correlations between the protons of the ethoxymethyl group and the proton at the C5 position of the pyrazole ring, providing further evidence for the N1-substitution and the conformation of the ethoxymethyl group relative to the ring.

Isotopic Labeling Studies for Mechanistic Insights

While not standard for routine characterization, isotopic labeling (e.g., with ¹⁵N or ¹³C) could be employed in more advanced studies. For example, synthesizing the compound with ¹⁵N-labeled hydrazine (B178648) would allow for direct observation of the nitrogen atoms in the pyrazole ring via ¹⁵N NMR or through HMBC correlations to the neighboring protons, definitively confirming the tautomeric form and the position of the ethoxymethyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (molecular formula: C₆H₁₁N₃O), the expected exact mass would be approximately 141.0902 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Common fragmentation pathways would involve:

Loss of the ethoxy group (-OCH₂CH₃)

Loss of the entire ethoxymethyl group (-CH₂OCH₂CH₃)

Cleavage of the pyrazole ring

| m/z Value | Possible Fragment |

| 141 | [M]⁺ |

| 112 | [M - CH₂CH₃]⁺ |

| 96 | [M - OCH₂CH₃]⁺ |

| 82 | [M - CH₂OCH₂CH₃]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural proof. This technique would determine:

The precise bond lengths and angles of the molecule.

The planarity of the pyrazole ring.

The conformation of the ethoxymethyl substituent relative to the pyrazole ring.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the pyrazole nitrogen atoms.

There are no published crystal structures for this specific compound. However, crystallographic data for related pyrazoles, such as halogenated 1H-pyrazoles, show that they can form various hydrogen-bonding motifs, including catemeric and trimeric structures. cymitquimica.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3200 (typically two bands for a primary amine) |

| C-H (aromatic/aliphatic) | Stretching | 3100-2850 |

| N-H (amine) | Bending (scissoring) | 1650-1580 |

| C=C, C=N (pyrazole ring) | Stretching | 1600-1400 |

| C-O (ether) | Stretching | 1150-1085 |

| C-N (amine) | Stretching | 1350-1250 |

The IR spectrum of a primary amine typically shows two N-H stretching bands due to symmetric and asymmetric vibrations. nih.gov The C-O stretching of the ether linkage would also be a key diagnostic peak.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of the target compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This technique would be the primary method for purifying the synthesized this compound from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer as a detector (LC-MS), would be used to determine the final purity of the compound with high accuracy.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS).

Computational and Theoretical Studies on 1 Ethoxymethyl 1h Pyrazol 4 Amine and Its Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net

Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 1-(ethoxymethyl)-1H-pyrazol-4-amine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized geometry is crucial for understanding the molecule's reactivity and interactions. nih.gov

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT calculations. These calculations help in understanding the aromaticity of the pyrazole ring and the influence of the ethoxymethyl and amine substituents on the electronic properties of the molecule.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.35 Å |

| C3-N2 | 1.33 Å | |

| C4-C3 | 1.40 Å | |

| C5-C4 | 1.38 Å | |

| N1-C5 | 1.36 Å | |

| C4-N(amine) | 1.38 Å | |

| N1-C(ethoxymethyl) | 1.45 Å | |

| Bond Angle | N1-N2-C3 | 112° |

| N2-C3-C4 | 105° | |

| C3-C4-C5 | 108° | |

| C4-C5-N1 | 107° | |

| C5-N1-N2 | 108° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity. nih.gov The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. nih.gov The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, reflecting the electron-donating nature of the amine substituent. The LUMO is likely to be distributed over the pyrazole ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-diaminopyrazole derivative | -5.8 | -1.2 | 4.6 |

| 5-aminopyrazolo-3-one derivative | -6.1 | -1.5 | 4.6 |

| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide | -6.5 | -0.8 | 5.7 |

Note: This table presents data from related pyrazole derivatives to illustrate typical FMO energy values. researchgate.netresearchgate.net Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. nih.gov They are useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. eurasianjournals.comnih.gov

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group, indicating their nucleophilic character. The hydrogen atoms of the amine group and the pyrazole ring would likely exhibit positive electrostatic potential.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. tandfonline.com By comparing the calculated vibrational frequencies with experimental spectra, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Table 3: Illustrative Vibrational Frequencies for a Substituted Pyrazole (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| N-H stretch (amine) | 3450 | 3445 |

| C-H stretch (aromatic) | 3100-3000 | 3080-3010 |

| C-H stretch (aliphatic) | 2980-2850 | 2975-2860 |

| C=N stretch (pyrazole ring) | 1620 | 1615 |

| C=C stretch (pyrazole ring) | 1580 | 1575 |

| N-H bend (amine) | 1600 | 1595 |

| C-O stretch (ether) | 1100 | 1095 |

Note: This table provides illustrative data based on typical vibrational frequencies for substituted pyrazoles. Specific data for this compound is not available.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are also employed to study the mechanisms of chemical reactions involving pyrazole derivatives. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as electrophilic substitution or N-alkylation, transition state analysis can help to predict the regioselectivity and stereoselectivity of the reaction. acs.org For example, in the Knorr pyrazole synthesis, the reaction conditions can influence whether a 1,3- or 1,5-disubstituted pyrazole is formed, and computational studies can elucidate the underlying mechanistic pathways that lead to this selectivity. acs.orgacs.org

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of a molecule. nih.govkfupm.edu.sa Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org

For a flexible molecule like this compound, which has a rotatable ethoxymethyl group, MD simulations can be used to explore its conformational landscape. This involves identifying the different stable conformations (conformers) and the energy barriers between them. Understanding the conformational preferences of the molecule is important as different conformers can have different biological activities and properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the key structural features of a molecule that are responsible for its biological effects. frontiersin.org For pyrazole derivatives, SAR studies explore how different substituents on the pyrazole ring and their positions influence the compound's activity. nih.gov

The pyrazole core itself offers unique properties. The two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov Modifications to the pyrazole scaffold, such as the addition, removal, or fusion of different functional groups, are key to synthesizing lead compounds for various complex diseases. frontiersin.org For instance, the substitution pattern on the pyrazole ring can significantly alter a compound's affinity and selectivity for a specific target. nih.gov

QSAR models take this a step further by creating mathematical relationships between the chemical structure and biological activity. A 2021 study on 1H-pyrazole-5-carboxylic acid derivatives developed a QSAR model to predict anti-seizure activity. researchgate.net The model successfully used parameters like dipole moment, molecular orbital energies, and surface area to forecast the activity of newly designed compounds, demonstrating the predictive power of QSAR in guiding the synthesis of more potent derivatives. researchgate.net These methodologies are directly applicable to understanding and optimizing the activity of this compound and its analogs.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method provides a detailed, three-dimensional view of the interactions between the ligand and the active site of the target, which is crucial for understanding the mechanism of action. nih.gov

For pyrazole derivatives, docking studies have been instrumental in elucidating their binding modes with a wide range of protein targets, including kinases, carbonic anhydrases, and receptor tyrosine kinases. nih.govtandfonline.commdpi.com These studies reveal critical interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the amine group of a compound like this compound can form hydrogen bonds with amino acid residues in the target's active site. nih.govresearchgate.net

Hydrophobic Interactions: The pyrazole ring and any associated aryl or alkyl groups can engage in hydrophobic interactions with nonpolar residues of the protein. researchgate.net

π-π Stacking: The aromatic pyrazole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tryptophan, or tyrosine within the binding pocket. nih.gov

In a study on pyrazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), docking revealed that the compounds fit deeply within the enzyme's binding pocket, forming key hydrogen bonds. nih.gov Similarly, docking studies of pyrazole-based inhibitors against Fibroblast Growth Factor Receptors (FGFR) helped to visualize how these molecules bind covalently to a cysteine residue in the protein, providing a clear rationale for their potent inhibitory activity. nih.govresearchgate.net The insights gained from such ligand-target interaction profiling are essential for the rational design of more selective and potent inhibitors based on the this compound scaffold.

Table 1: Representative Ligand-Target Interactions for Pyrazole Analogs from Docking Studies This table summarizes common interactions observed in docking studies of various pyrazole derivatives against different protein targets, illustrating the types of interactions that could be expected for this compound.

| Protein Target Class | Key Interacting Residues | Type of Interaction | Significance for Inhibition | Reference |

|---|---|---|---|---|

| Kinases (e.g., CDK2, FGFR) | Leucine, Glutamate, Aspartate | Hydrogen Bonding | Anchors the inhibitor in the ATP-binding site, preventing phosphorylation. | nih.govnih.govrsc.orgnih.gov |

| Kinases (e.g., TRK, ROS1) | Tryptophan, Phenylalanine | π-π Stacking | Stabilizes the inhibitor within the hydrophobic regions of the active site. | nih.gov |

| Carbonic Anhydrases (e.g., hCA I, II) | Threonine, Histidine, Zinc ion | Coordination with Zinc, Hydrogen Bonding | Blocks the catalytic activity of the enzyme by interacting with the essential zinc cofactor and surrounding residues. | tandfonline.com |

| Meprin α/β (Metalloproteases) | Arginine, Aspartate | Electrostatic Interactions, Hydrogen Bonding | Targets the S1 and S1' substrate-binding pockets, crucial for substrate recognition and cleavage. | nih.gov |

Rational Design of Derivatives through Computational Modeling

The ultimate goal of computational studies in drug discovery is the rational design of new and improved molecules. frontiersin.org By combining insights from SAR, QSAR, and molecular docking, researchers can propose specific structural modifications to a lead compound like this compound to enhance its desired properties.

This process involves a cycle of design, synthesis, and testing, where computational models guide each new iteration. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand-binding site, a medicinal chemist might design a derivative with an added hydrophobic group to fill that pocket, potentially increasing binding affinity. nih.gov

Recent research provides numerous examples of this approach:

Designing Potent CDK2 Inhibitors: Starting with a lead compound, researchers used bioisosteric replacement, swapping a phenylsulfonamide group with various pyrazole derivatives. nih.gov This computational-led strategy resulted in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with significantly enhanced CDK2 inhibitory activity, with the most potent compound showing an IC50 value of 0.96 μM. rsc.orgnih.gov

Developing Pan-FGFR Inhibitors: To overcome drug resistance caused by mutations in FGFR, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors. nih.gov Computational modeling was key to designing molecules that could form an irreversible bond with the target. The lead compound from this work showed potent activity against both wild-type and mutant FGFRs. nih.gov

Optimizing Meprin Inhibitors: Based on docking studies, researchers systematically modified the 3- and 5-positions of a 3,5-diphenylpyrazole (B73989) lead structure. nih.gov This exploration, guided by computational predictions of how different substituents would fit into the enzyme's binding pockets, led to the development of highly potent inhibitors with picomolar activity. nih.gov

These examples underscore the power of computational modeling to rationally guide the evolution of a simple pyrazole scaffold into a highly potent and selective drug candidate.

Table 2: Examples of Rational Design of Pyrazole Derivatives This table illustrates how specific, computationally-guided structural modifications of pyrazole-based compounds have led to improved biological activity.

| Original Scaffold/Lead Compound | Target | Computational Design Strategy | Resulting Derivative Class/Modification | Improvement in Activity | Reference |

|---|---|---|---|---|---|

| Phenylsulfonamide-based pyrimidine (B1678525) | CDK2 | Bioisosteric replacement of the phenylsulfonamide with pyrazole moieties. | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Achieved potent CDK2 inhibition (Ki = 0.005 µM) and sub-micromolar anti-proliferative activity. | nih.gov |

| Reversible FGFR Inhibitor Scaffold | FGFR (Wild-type and mutant) | Structure-based design of a covalent warhead to target a key cysteine residue. | 5-amino-1H-pyrazole-4-carboxamides | Created potent pan-FGFR covalent inhibitors active against gatekeeper mutations. | nih.gov |

| 3,5-diphenylpyrazole | Meprin α and β | Docking-guided modification of substituents at positions 3 and 5 of the pyrazole ring. | Phenyl-substituted pyrazoles | Increased inhibitory activity into the nanomolar and even picomolar range. | nih.gov |

| FN-1501 (FLT3 Inhibitor) | FLT3/CDK | Structural optimization to better fit hydrophilic and hydrophobic pockets. | 1H-pyrazole-3-carboxamides with piperazine (B1678402) and fused rings | Resulted in a derivative (8t) with ~10 times more powerful inhibition of FLT3 than the lead compound. | mdpi.com |

Exploration of Biological Interactions Pre Clinical and Mechanistic Focus

Modulation of Specific Enzymatic Activities in in vitro Systems

Derivatives of 1H-pyrazol-4-amine have been extensively studied as modulators of various enzymes, with a predominant focus on protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One notable area of investigation is the inhibition of Janus kinases (JAKs). Abnormalities in the JAK/STAT signaling pathway are linked to immunodeficiency, inflammation, and cancer. A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors. In in vitro protein kinase inhibition experiments, several of these compounds demonstrated significant potency against multiple JAK isoforms. For instance, compound 3f from a synthesized series showed IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov The inhibitory activity of these derivatives highlights the potential of the 4-amino-(1H)-pyrazole scaffold in modulating the activity of this important enzyme family.

Another class of enzymes targeted by pyrazole (B372694) derivatives is the Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as CDK2 inhibitors. nih.gov One of the most potent compounds in this series, compound 15 , exhibited a Ki of 0.005 µM against CDK2, demonstrating a high degree of selectivity over other tested CDKs. nih.gov

Furthermore, pyrazole-based compounds have been identified as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative diseases and cancer. x-mol.com A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated, with two compounds showing selective inhibition of CK1δ/ε over other related kinases like CDK5/p25, GSK-3α/β, and DYRK1A. x-mol.com

The following table summarizes the in vitro enzymatic activities of selected 1H-pyrazol-4-amine derivatives:

| Compound ID | Target Enzyme | Activity (IC50/Ki) | Source |

| 3f | JAK1 | 3.4 nM (IC50) | nih.gov |

| 3f | JAK2 | 2.2 nM (IC50) | nih.gov |

| 3f | JAK3 | 3.5 nM (IC50) | nih.gov |

| 15 | CDK2 | 0.005 µM (Ki) | nih.gov |

| 14 | CDK2 | 0.007 µM (Ki) | mdpi.com |

| 14 | CDK5 | 0.003 µM (Ki) | mdpi.com |

Ligand-Receptor Binding Studies (e.g., Kinase Inhibition, Receptor Antagonism)

The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com Ligand-receptor binding studies, particularly those focused on kinase inhibition, have been instrumental in understanding the therapeutic potential of 1H-pyrazol-4-amine derivatives.

The pyrazole ring can act as a bioisostere for other aromatic systems, such as benzene, offering improved physicochemical properties like reduced lipophilicity and enhanced water solubility. nih.gov Crucially, the N-unsubstituted pyrazole ring can function as both a hydrogen bond donor and acceptor, facilitating strong interactions with the amino acid residues in the ATP-binding pocket of kinases. nih.gov For example, in the case of JAK inhibitors, the -NH moiety of the pyrazole is believed to be essential for improved binding to the kinase. nih.gov

Molecular modeling and X-ray crystallography studies have provided insights into the binding modes of these inhibitors. For instance, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines with CK1δ revealed key interactions with amino acids in the ATP binding site. x-mol.com Similarly, for ERK2 inhibitors, the pyrazole ring has been shown to form hydrogen bonds with key residues like Lys114 in the hinge region of the kinase. nih.gov

The versatility of the pyrazole core allows for the development of highly selective inhibitors. By modifying the substituents on the pyrazole ring, researchers can fine-tune the binding affinity and selectivity of the compounds for specific kinase subfamilies. For example, the development of selective CDK2 inhibitors from a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold was achieved through bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives. nih.gov

Interaction with Cellular Pathways in in vitro Cell Models

The enzymatic and receptor-level interactions of 1H-pyrazol-4-amine derivatives translate into observable effects on cellular pathways in in vitro models. These compounds have been shown to modulate key signaling cascades involved in cell proliferation, survival, and apoptosis.

In cancer cell lines, pyrazole-based kinase inhibitors have demonstrated potent antiproliferative activity. For example, the CDK2 inhibitor, compound 15 , displayed sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. nih.gov Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of the retinoblastoma (Rb) protein at Thr821, a downstream target of CDK2. nih.gov This inhibition of Rb phosphorylation leads to cell cycle arrest at the S and G2/M phases and ultimately induces apoptosis. nih.gov

Similarly, 4-amino-(1H)-pyrazole derivatives targeting the JAK/STAT pathway have shown potent cytotoxicity against various cancer cell lines. nih.gov Compound 11b from this series exhibited potent cytotoxicity against HEL and K562 leukemia cell lines with IC50 values in the submicromolar range. nih.gov

Furthermore, pyrazole derivatives targeting tubulin have been shown to disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Target Identification and Validation Studies using Derivative Libraries

The development of derivative libraries based on the 1H-pyrazol-4-amine scaffold has been a crucial strategy for target identification and validation. By systematically modifying the substituents on the pyrazole ring, medicinal chemists can explore the structure-activity relationships (SAR) and identify compounds with improved potency and selectivity for specific biological targets. mdpi.com

For instance, in the development of JAK inhibitors, the removal of a side chain from a lead compound led to a derivative with improved JAK kinase inhibition. nih.gov Further structural modifications of this new lead, including the introduction of pyrimidine (B1678525), quinazoline, and 7H-pyrrolo[2,3-d]pyrimidine moieties, resulted in a library of potent JAK inhibitors. nih.gov

A similar approach was used to develop selective CDK2 inhibitors, where a library of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was synthesized to explore the SAR. nih.govmdpi.com This led to the identification of compounds with high potency and selectivity for CDK2 over other CDKs. mdpi.com

The screening of such derivative libraries against panels of kinases and other biological targets is a common practice in drug discovery to identify the primary targets and potential off-target effects of a new chemical series. This approach not only helps in validating the intended target but also provides valuable information for optimizing the lead compounds to minimize undesirable side effects.

Mechanistic Characterization of Observed Pre-clinical Biological Effects

The pre-clinical biological effects of 1H-pyrazol-4-amine derivatives are mechanistically linked to their ability to modulate specific cellular targets and pathways. The inhibition of key kinases by these compounds triggers a cascade of downstream events that ultimately lead to the observed cellular responses.

The anti-proliferative and pro-apoptotic effects of pyrazole-based kinase inhibitors in cancer cells are a direct consequence of their ability to interfere with the cell cycle machinery and survival signaling. For example, the inhibition of CDK2 by N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives prevents the phosphorylation of Rb, a critical step for the G1/S transition in the cell cycle. nih.gov This leads to cell cycle arrest and allows for the activation of apoptotic pathways. nih.gov

In the case of JAK inhibitors, the blockade of the JAK/STAT pathway disrupts the signaling from various cytokines and growth factors that are essential for the survival and proliferation of certain cancer cells. This disruption of survival signals can trigger apoptosis. nih.gov

Furthermore, the observation that some pyrazole derivatives can induce cell cycle arrest at the G2/M phase points towards their interaction with components of the mitotic machinery, such as tubulin. nih.gov The destruction of the microtubule network by these compounds prevents proper chromosome segregation and ultimately leads to cell death. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1-(ethoxymethyl)-1H-pyrazol-4-amine

Current research on this compound is primarily focused on its application as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its presence is most notable in patent literature, where it serves as a key structural component for a variety of kinase inhibitors. The 4-aminopyrazole core is a well-established pharmacophore, and the ethoxymethyl (EOM) group at the N1 position serves as a protecting group, allowing for selective reactions at other sites of the molecule.

The primary application of this compound is in the construction of substituted pyrazolo[1,5-a]pyrimidines and related scaffolds, which are known to be potent inhibitors of various protein kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). nih.govnih.gov The research landscape is therefore not centered on the intrinsic properties of this compound itself, but rather on its utility in facilitating the assembly of more complex, biologically active molecules for the treatment of diseases like cancer and inflammatory conditions. researchgate.net

Emerging Synthetic Challenges and Opportunities